(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Description
(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a secondary amine hydrochloride salt featuring two distinct functional groups:
- Tetrahydrofuran-2-ylmethyl (THF-methyl) group: A saturated oxygen-containing heterocycle that improves solubility in polar solvents and modulates bioavailability.
This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its structural versatility. Its alkyne group enables click chemistry applications, while the THF moiety may influence pharmacokinetics via hydrogen bonding .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-3,6-7,14-15H,5,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJWMPACNFWIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC#CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-phenyl-2-propyn-1-amine with tetrahydro-2-furanylmethyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, affecting various signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name (CAS if available) | Molecular Formula | Substituent R<sup>1</sup> | Substituent R<sup>2</sup> | Key Features | Reference |
|---|---|---|---|---|---|
| (3-Phenyl-2-propyn-1-yl)(THF-methyl)amine hydrochloride | C15H18ClNO | 3-Phenyl-2-propyn-1-yl | THF-methyl | Alkyne for click chemistry; THF enhances solubility | |
| (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride | C15H18ClNO | 3-Phenyl-2-propen-1-yl | THF-methyl | Alkene instead of alkyne; reduced rigidity but retained π-π interactions | |
| (2-Phenoxyethyl)(THF-methyl)amine hydrochloride | C13H18ClNO2 | 2-Phenoxyethyl | THF-methyl | Ether linkage increases hydrophilicity; potential for H-bonding | |
| (4-Methylbenzyl)(THF-methyl)amine hydrochloride (13605-56-6) | C13H20ClNO | 4-Methylbenzyl | THF-methyl | Methylbenzyl enhances lipophilicity; altered metabolic stability |
Physicochemical and Pharmacological Properties
- Solubility : The THF-methyl group improves aqueous solubility compared to purely aromatic analogs. However, the alkyne in the target compound reduces solubility relative to the propenyl analog .
- Metabolism : THF-methyl groups are metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with acrylate/methacrylate derivatives . This pathway may influence clearance rates across analogs.
- Reactivity: The alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in propenyl or phenoxyethyl analogs .
Research Findings and Limitations
- Synthetic Challenges : The alkyne group in the target compound requires stringent anhydrous conditions during synthesis, unlike propenyl or benzyl analogs .
- Toxicity : THF-methyl derivatives share metabolic pathways with acrylates, necessitating toxicity studies on tetrahydrofurfuryl alcohol accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
